5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride
Overview
Description
5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is a chemical compound with the CAS Number: 1803560-97-5 . It has a molecular weight of 179.65 and its IUPAC name is 5,5-dimethyl-3-(methylamino)dihydrofuran-2(3H)-one hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c1-7(2)4-5(8-3)6(9)10-7;/h5,8H,4H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular formula is C7H14ClNO2 and it has a molecular weight of 179.64 g/mol.Scientific Research Applications
Biological Effects of Related Chemicals : A review of acetamide, formamide, and their derivatives, including dimethyl derivatives, was conducted to update information on their toxicology and commercial importance. The review underscores the continued relevance of these chemicals in both biological and industrial contexts, suggesting areas where derivatives like 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride might find application (Kennedy, 2001).
Enhancement of Therapeutic Efficacies : Research into pretreatments to enhance the efficacy of photodynamic therapy (PDT) indicates the potential for chemical derivatives to improve medical treatments. This work suggests that chemical modification, such as that seen in this compound, could be beneficial in optimizing therapeutic outcomes (Gerritsen et al., 2008).
Solvent Applications and Environmental Compatibility : Studies on dimethyl sulfoxide (DMSO) and its interactions highlight the importance of solvents with low toxicity and environmental impact. Such research points to the potential for this compound to serve as a solvent or co-solvent in various applications, given its structural similarities to DMSO (Kiefer et al., 2011).
Xylan Derivatives for Biopolymer Applications : The modification of xylan into ethers and esters for creating biopolymers with specific properties suggests a framework within which this compound could be explored for polymer synthesis or modification (Petzold-Welcke et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5,5-dimethyl-3-(methylamino)oxolan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-5(8-3)6(9)10-7;/h5,8H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJTJXRGTYKON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)NC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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